Cas no 579-64-6 (2-(3-chloro-2-methylphenoxy)acetic acid)

2-(3-chloro-2-methylphenoxy)acetic acid structure
579-64-6 structure
Nome del prodotto:2-(3-chloro-2-methylphenoxy)acetic acid
Numero CAS:579-64-6
MF:C9H9ClO3
MW:200.618962049484
CID:4655427
PubChem ID:21515018

2-(3-chloro-2-methylphenoxy)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3-chloro-2-methylphenoxy)acetic Acid
    • EN300-80898
    • Z1209414269
    • 2-(3-chloro-2-methylphenoxy)aceticacid
    • 579-64-6
    • CS-0262017
    • SCHEMBL1887192
    • GLSHQWWBXCWJDK-UHFFFAOYSA-N
    • AKOS033199782
    • (3-Chloro-2-methylphenoxy)acetic acid
    • 3-CHLORO-2-METHYLPHENOXYACETIC ACID
    • DTXSID40615430
    • 94323-49-6
    • G47199
    • 2-(3-chloro-2-methylphenoxy)acetic acid
    • Inchi: 1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • Chiave InChI: GLSHQWWBXCWJDK-UHFFFAOYSA-N
    • Sorrisi: ClC1=CC=CC(=C1C)OCC(=O)O

Proprietà calcolate

  • Massa esatta: 200.0240218g/mol
  • Massa monoisotopica: 200.0240218g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 2.5

2-(3-chloro-2-methylphenoxy)acetic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086744-1g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
1g
¥2737.0 2024-04-18
TRC
C376915-100mg
2-(3-chloro-2-methylphenoxy)acetic Acid
579-64-6
100mg
$ 230.00 2022-04-01
Enamine
EN300-80898-0.05g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95.0%
0.05g
$94.0 2025-03-21
Enamine
EN300-80898-0.1g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95.0%
0.1g
$140.0 2025-03-21
Aaron
AR01AK8E-50mg
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
50mg
$87.00 2025-02-09
A2B Chem LLC
AV71298-100mg
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95%
100mg
$183.00 2024-04-19
A2B Chem LLC
AV71298-5g
2-(3-chloro-2-methylphenoxy)acetic acid
579-64-6 95%
5g
$1560.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332687-5g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
5g
¥12492.00 2024-05-08
Aaron
AR01AK8E-2.5g
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
2.5g
$758.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332687-500mg
2-(3-Chloro-2-methylphenoxy)acetic acid
579-64-6 97%
500mg
¥2927.00 2024-05-08

2-(3-chloro-2-methylphenoxy)acetic acid Letteratura correlata

  • 1. Synthesis of the anion [Ru3H(μ3-PPh)(CO)9]– and its reactions with complexes of Re, Rh, Ir, Cu, Ag, and Au to give heterometallic clusters containing a triruthenium unit: crystal structures of the complexes [Ru3Rh2(μ4-PPh)(CO)13(PEt3)] and [Ru3{μ-Au(PMe2Ph)}(μ-H)(μ3-PPh)(CO)9]
    Martin J. Mays,Paul R. Raithby,Philip L. Taylor,Kim Henrick J. Chem. Soc. Dalton Trans. 1984 959
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